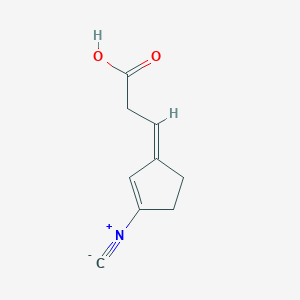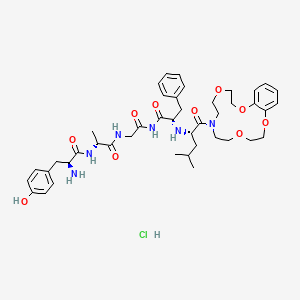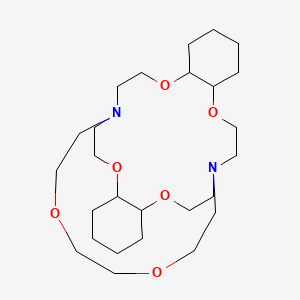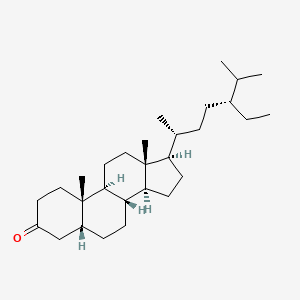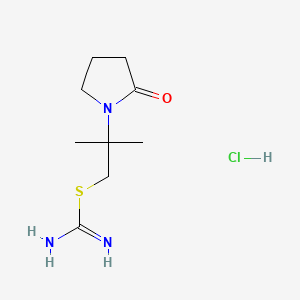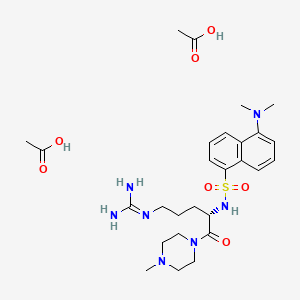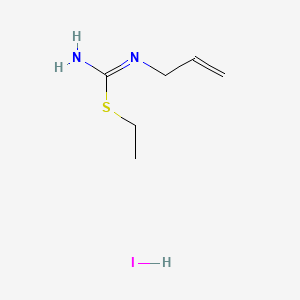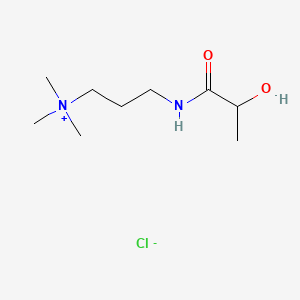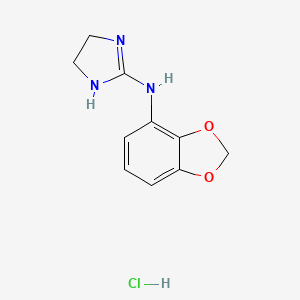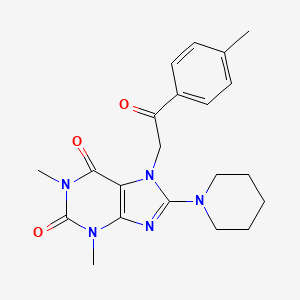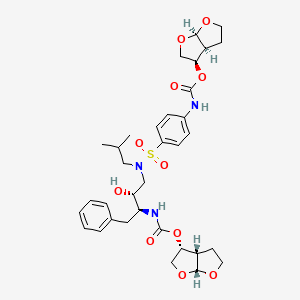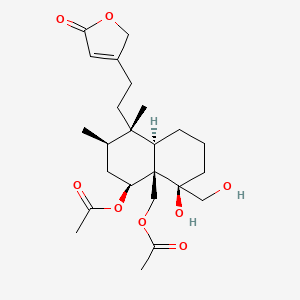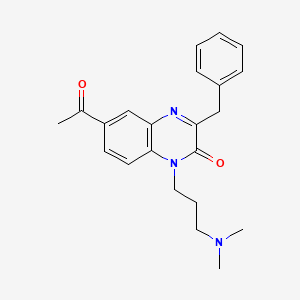
2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(dimethylamino)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(dimethylamino)propyl)- is a complex organic compound belonging to the quinoxalinone family This compound is characterized by its unique structure, which includes an acetyl group, a benzyl group, and a dimethylamino propyl group attached to the quinoxalinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(dimethylamino)propyl)- typically involves multi-step organic reactions. The starting materials often include quinoxalinone derivatives, which undergo acetylation, benzylation, and alkylation reactions to introduce the respective functional groups. The reaction conditions may vary, but common reagents include acetic anhydride for acetylation, benzyl chloride for benzylation, and dimethylaminopropyl chloride for alkylation. Catalysts such as Lewis acids or bases may be used to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(dimethylamino)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxalinone derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(dimethylamino)propyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(dimethylamino)propyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(methylamino)propyl)-
- 2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(ethylamino)propyl)-
- 2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(propylamino)propyl)-
Uniqueness
2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(dimethylamino)propyl)- is unique due to the presence of the dimethylamino propyl group, which can impart distinct chemical and biological properties. This structural feature may influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
117928-84-4 |
|---|---|
Formule moléculaire |
C22H25N3O2 |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
6-acetyl-3-benzyl-1-[3-(dimethylamino)propyl]quinoxalin-2-one |
InChI |
InChI=1S/C22H25N3O2/c1-16(26)18-10-11-21-19(15-18)23-20(14-17-8-5-4-6-9-17)22(27)25(21)13-7-12-24(2)3/h4-6,8-11,15H,7,12-14H2,1-3H3 |
Clé InChI |
TTXLPTXYOBBRQS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)N(C(=O)C(=N2)CC3=CC=CC=C3)CCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


